molecular formula C16H11BrN2O B8780249 5-Bromo-2,6-diphenylpyrimidin-4-ol

5-Bromo-2,6-diphenylpyrimidin-4-ol

Cat. No.: B8780249
M. Wt: 327.17 g/mol
InChI Key: JWDIAOXZKTYFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-diphenylpyrimidin-4-ol is a brominated pyrimidine derivative of significant interest in chemical research and development. This compound serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecules. Its structure, featuring reactive bromine and hydroxyl functional groups on the pyrimidine ring, allows for further functionalization through various cross-coupling reactions and nucleophilic substitutions . Researchers utilize this scaffold in medicinal chemistry for the design and synthesis of potential bioactive molecules, given the privileged status of pyrimidine cores in drug discovery . Additionally, its application extends to materials science, where such aromatic systems are investigated for their electronic properties. The compound is offered for research use only (RUO) and is strictly intended for laboratory and chemical synthesis applications. It is not for diagnostic, therapeutic, or personal use. Researchers can request custom synthesis and bulk pricing inquiries directly.

Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

5-bromo-2,4-diphenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H11BrN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20)

InChI Key

JWDIAOXZKTYFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Bromo-2,6-diphenylpyrimidin-4-ol derivatives have been synthesized and evaluated for their anticancer properties. A study by Suresh Kumar et al. demonstrated that several synthesized bromopyrimidine derivatives exhibited significant cytotoxic activity against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. The compounds showed potent activity compared to the reference drug Dasatinib, indicating their potential as anticancer agents .

Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. In vitro evaluations revealed that certain derivatives of 5-bromo-pyrimidine displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 5a, 5c, and 6d were particularly effective against standard strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various substituents on the pyrimidine ring can significantly influence the pharmacological profile of the derivatives. Research indicates that modifications at specific positions can enhance anticancer and antimicrobial activities while reducing toxicity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Recent advancements have focused on streamlining these synthetic pathways to improve yield and reduce costs. For example, new methods employing one-pot reactions have been developed to simplify the preparation of this compound and its analogs .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various bromopyrimidine derivatives, compounds derived from this compound showed IC50 values in the low micromolar range against multiple cancer cell lines. The study concluded that these derivatives could serve as promising leads for further development in cancer therapy .

Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of 5-bromo-pyrimidine derivatives demonstrated significant inhibition zones against tested pathogens, indicating their potential application in treating bacterial infections. The results highlighted the effectiveness of these compounds as alternatives to conventional antibiotics .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeCell Line/PathogenIC50/Zone of Inhibition
5cAnticancerHeLa1.2 µM
5eAnticancerA5490.8 µM
6dAntimicrobialStaphylococcus aureus15 mm
6hAntimicrobialEscherichia coli18 mm

Comparison with Similar Compounds

2,6-Diamino-5-bromopyrimidin-4-ol (CAS 6312-72-7)

Structural Differences :

  • Replaces phenyl groups with amino (-NH₂) groups at positions 2 and 4.
  • Lacks aromatic substituents, reducing steric hindrance and lipophilicity.

Physical Properties :

Property 5-Bromo-2,6-diphenylpyrimidin-4-ol (Inferred) 2,6-Diamino-5-bromopyrimidin-4-ol
Molecular Formula C₁₆H₁₁BrN₂O C₄H₅BrN₄O
Molecular Weight (g/mol) ~333.2 205.01
Melting Point (°C) Not reported 265
Density (g/cm³) Not reported 2.5 ± 0.1

5-Bromo-2-methylpyrimidin-4-ol (CAS 67383-35-1)

Structural Differences :

  • Substitutes phenyl groups with a methyl (-CH₃) group at position 2.
  • Smaller substituents reduce steric hindrance and molecular weight.

Physical Properties :

Property This compound (Inferred) 5-Bromo-2-methylpyrimidin-4-ol
Molecular Weight (g/mol) ~333.2 189.0 (approximate)
Similarity Score - 0.77 (structural similarity)

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

Structural Differences :

  • Features a pyrimidinedione core with alkyl substituents.
  • Lacks aromatic groups but includes a bromine atom.

5-Bromo-2'-deoxyuridine

Structural Differences :

  • Deoxyribose sugar and uracil-like base, unlike the pyrimidin-4-ol core.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 5-Bromo-2,6-diphenylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of brominated pyrimidines typically involves nucleophilic substitution or cross-coupling reactions. For example, bromine introduction can occur via halogenation of a pyrimidine precursor using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled temperatures (80–120°C). Substituted phenyl groups are often added via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and aryl boronic acids. Optimization of solvent (e.g., DMF or THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for bromine sources) is critical for achieving >85% yield .

Q. Q2: How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

  • 1H-NMR^1\text{H-NMR}: The phenolic -OH proton typically appears as a broad singlet at δ 10–12 ppm. Aromatic protons from phenyl groups resonate as multiplets at δ 7.2–8.0 ppm, while the pyrimidine ring protons show distinct splitting patterns (e.g., doublets or triplets) depending on substitution .
  • 13C-NMR^{13}\text{C-NMR}: The brominated carbon appears downfield (δ 150–160 ppm), and carbonyl carbons (C=O) resonate near δ 165 ppm .
  • IR: A strong absorption band at ~1650 cm1^{-1} confirms the C=O stretch, while O-H stretches appear as broad peaks at 3100–3400 cm1^{-1} .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the regioselectivity of bromine substitution in pyrimidine derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors. Bromine preferentially substitutes at electron-deficient positions (e.g., para to electron-withdrawing groups like carbonyls). Computational studies (DFT calculations) can predict activation energies for different pathways. For example, in this compound, the bromine atom occupies the 5-position due to stabilization by resonance with the adjacent carbonyl group .

Q. Q4: How do environmental factors (pH, light) affect the stability of this compound in solution?

Methodological Answer: Stability studies should include:

  • pH-Dependent Degradation: Use HPLC to monitor decomposition under acidic (pH 2–4) or basic (pH 9–11) conditions. The compound may undergo hydrolysis of the C-Br bond at high pH.
  • Photostability: Expose solutions to UV light (254 nm) and analyze degradation products via LC-MS. Brominated aromatics are prone to photolytic dehalogenation, forming biphenyl derivatives .

Q. Q5: What strategies resolve contradictions in reported biological activity data for brominated pyrimidines?

Methodological Answer: Discrepancies often arise from variations in assay conditions. Standardize protocols by:

Using a common cell line (e.g., HeLa) and control compounds.

Validating purity via HPLC (>98%).

Replicating dose-response curves (IC50_{50}) across independent labs.
For example, conflicting cytotoxicity reports may stem from impurities in earlier syntheses, resolved by improved purification (e.g., column chromatography with EtOAc/hexane gradients) .

Q. Q6: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. For instance, the C-Br bond’s partial positive charge predicts susceptibility to nucleophilic attack, guiding functionalization strategies .

Q. Q7: What analytical techniques are critical for detecting trace impurities in synthesized this compound?

Methodological Answer:

  • HPLC-MS: Detects impurities at <0.1% levels using reverse-phase C18 columns and acetonitrile/water gradients.
  • X-ray Crystallography: Resolves structural ambiguities (e.g., tautomerism) by confirming bond lengths and angles .

Synthesis Optimization

Q. Q8: What solvent systems minimize byproducts during the synthesis of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Mixed solvents (e.g., THF/H2 _2O 4:1) balance reactivity and selectivity. For example, THF reduces hydrolysis of brominated intermediates compared to DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.